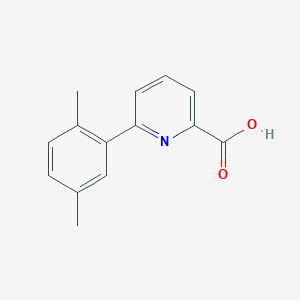

6-(2,5-Dimethylphenyl)picolinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2,5-Dimethylphenyl)picolinic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dimethylphenyl)picolinic acid typically involves the reaction of 2,5-dimethylphenylboronic acid with picolinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,5-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

6-(2,5-Dimethylphenyl)picolinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(2,5-Dimethylphenyl)picolinic acid involves its ability to chelate metal ions. This chelation can disrupt metal ion homeostasis in biological systems, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and function, which can inhibit viral replication and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic Acid: The parent compound, picolinic acid, lacks the dimethyl substitutions on the phenyl ring.

Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.

Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.

Uniqueness

6-(2,5-Dimethylphenyl)picolinic acid is unique due to the presence of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its ability to form stable complexes with metal ions and may impart unique biological properties compared to its analogs .

Biologische Aktivität

6-(2,5-Dimethylphenyl)picolinic acid is a compound with notable biological activities primarily attributed to its ability to chelate metal ions. This property not only facilitates its role in various chemical reactions but also underpins its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and implications for medicinal chemistry.

The primary mechanism by which this compound exerts its biological effects is through metal ion chelation. This interaction can disrupt metal ion homeostasis in biological systems, influencing various cellular processes. For instance, it can bind to zinc finger proteins, altering their structure and function, which may inhibit viral replication and other cellular activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to enhance the antimicrobial activity of other drugs against various pathogens, including Mycobacterium avium complex organisms. In studies where it was combined with antimycobacterial drugs like clarithromycin and rifampicin, the compound demonstrated a synergistic effect that improved the efficacy of treatment against both extracellular and intracellular infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Combined Treatment Efficacy |

|---|---|---|

| Mycobacterium avium | 31.25 | Enhanced with clarithromycin |

| Staphylococcus aureus | 62.5 | Moderate activity |

| Candida albicans | 62.5 | Comparable to fluconazole |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Study on Mycobacterial Infections : A study demonstrated that picolinic acid can potentiate macrophage antimycobacterial activity. When administered alongside established antimycobacterial drugs, it significantly reduced the bacterial load in infected macrophages .

- Antioxidant Properties : Research has also indicated that derivatives of picolinic acid possess antioxidant capabilities. These compounds can scavenge free radicals and protect cells from oxidative stress, suggesting their utility in conditions associated with oxidative damage .

- In Vitro Studies : In vitro assays have shown that the compound exhibits promising antimicrobial and antioxidant activities, with a focus on its derivatives which may enhance these properties further .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, certain derivatives have shown improved interactions with target proteins, leading to increased bioavailability and reduced toxicity profiles . Molecular docking studies have provided insights into how these compounds interact at the molecular level, offering a foundation for further drug development.

Table 2: Summary of Biological Activities

Eigenschaften

IUPAC Name |

6-(2,5-dimethylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-6-7-10(2)11(8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJVFKOTQJBYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.